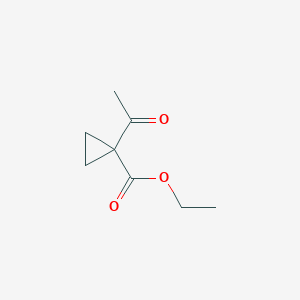

Ethyl 1-acetylcyclopropanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33602. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-acetylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISZFIFAESWGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283820 | |

| Record name | Ethyl 1-acetylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32933-03-2 | |

| Record name | 32933-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-acetylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-acetylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl 1-acetylcyclopropanecarboxylate?

An In-depth Technical Guide to Ethyl 1-acetylcyclopropanecarboxylate: Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS Number 32933-03-2, is a versatile organic compound featuring a unique trifunctional architecture: a strained cyclopropane ring, a ketone, and an ethyl ester group.[1][2][3][4] First synthesized in 1958 by R. B. Woodward and E. L. Logusch, this molecule has since garnered significant interest as a valuable building block in various scientific domains.[1] Its distinct combination of functional groups provides unique reactivity, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]

This technical guide offers a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its core physical and chemical properties, common synthetic routes, analytical characterization methods, key applications, and essential safety protocols. The causality behind experimental choices and the inherent logic of its reactivity will be explained to provide field-proven insights.

Chemical Identity and Structure

Proper identification is critical for regulatory compliance, procurement, and scientific communication. The compound is systematically named ethyl 1-acetylcyclopropane-1-carboxylate according to IUPAC nomenclature.[1][2][4]

Molecular Structure

The structure features a quaternary carbon atom within the cyclopropane ring, substituted with both an acetyl group and an ethyl carboxylate group. This arrangement is key to its synthetic utility.

Caption: 2D Structure of this compound.

Chemical Identifiers

A summary of key identifiers is provided below for unambiguous reference.

| Identifier | Value | Source(s) |

| CAS Number | 32933-03-2 | [1][2][3][4][5] |

| IUPAC Name | ethyl 1-acetylcyclopropane-1-carboxylate | [1][2][3][4] |

| Molecular Formula | C₈H₁₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 156.18 g/mol | [1][2][4][5] |

| InChI Key | DISZFIFAESWGBI-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCOC(=O)C1(CC1)C(=O)C | [1][4] |

| Synonyms | This compound, 1-Acetylcyclopropane-1-carboxylic Acid Ethyl Ester | [2][5] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, purification strategies, and formulation processes.

Summary of Physical Properties

This compound is a colorless to light yellow, clear liquid at room temperature with a characteristic sweet odor.[1][6][7]

| Property | Value | Source(s) |

| Physical State | Liquid | [2][6] |

| Appearance | Colorless to light yellow, clear liquid | [1][6][7] |

| Odor | Sweet | [1] |

| Boiling Point | 144-146 °C (at 760 mmHg) 44 °C (at 2 mmHg) | [1][6] |

| Melting Point | -14 °C | [1] |

| Flash Point | 80 °C | [6] |

| Purity | Typically >95% or >98% (GC) | [2][3][6] |

Solubility and Stability

This compound exhibits solubility characteristics typical of a moderately polar organic molecule. It is soluble in most common organic solvents such as ethanol, chloroform, and ether, but it is insoluble in water.[1]

Stability: Under normal laboratory conditions, this compound is a stable compound.[1] However, it is listed as air-sensitive and should be stored under an inert atmosphere, preferably in a cool, dark place (<15°C).[6] It is incompatible with strong oxidizing agents, acids, and bases.[8][9] The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under harsh conditions (e.g., strong acid/base, high temperature, or catalytic hydrogenation).[10]

Synthesis and Reactivity

Synthetic Pathways

The most common synthesis of this compound involves the reaction of a cyclopropanecarboxylic acid derivative with an acetylating agent. One established method is the reaction of cyclopropanecarboxylic acid with ethyl acetoacetate in the presence of a strong acid catalyst.[1][11] Another approach involves cyclopropanation reactions, for instance, using diazo compounds with alkenes catalyzed by transition metals.[1]

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity is governed by its three functional components:

-

Cyclopropane Ring: The significant angle strain (C-C-C bonds of 60°) makes the ring susceptible to cleavage by electrophiles, nucleophiles, or radical species, a property often exploited in synthetic chemistry to generate more complex acyclic or larger ring systems.[10]

-

Ketone Group: The acetyl group can undergo typical ketone reactions, such as nucleophilic addition, enolate formation for subsequent alkylation or condensation reactions, and reduction to a secondary alcohol.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo transesterification. It can also participate in Claisen condensations.

This trifunctional nature makes it a powerful intermediate, allowing for selective transformations at each site to build molecular complexity.

Analytical Characterization

Structural confirmation and purity assessment are typically performed using standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons), a singlet for the acetyl -CH₃ protons, and complex multiplets for the diastereotopic -CH₂- protons of the cyclopropane ring.[1]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at an m/z of 156.18.[1] Characteristic fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the acetyl group (-COCH₃), or cleavage of the cyclopropane ring.[1]

Experimental Protocol: ¹H NMR Analysis

This protocol provides a self-validating system for obtaining a high-quality ¹H NMR spectrum.

Objective: To confirm the chemical structure and assess the purity of this compound.

Materials:

-

Sample of this compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes (high precision)

-

Pipettes and vial

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved. The solution should be clear and colorless.

-

Causality Check: CDCl₃ is a standard solvent for nonpolar to moderately polar organic molecules, providing good solubility. TMS serves as the internal standard (δ 0.00 ppm) for accurate chemical shift referencing.

-

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer's autosampler or manual probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Causality Check: Locking ensures field stability during acquisition. Shimming is critical for high resolution and accurate peak integration.

-

-

Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a standard 30° or 45° pulse angle.

-

Set the acquisition time to at least 2 seconds and the relaxation delay to 2-5 seconds.

-

Acquire 16 to 32 scans.

-

Causality Check: A sufficient relaxation delay ensures quantitative integration, while multiple scans improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

-

Integrate all distinct peaks to determine proton ratios.

-

Validation: The integrated proton ratios should correspond to the number of protons in the proposed structure (e.g., 3H for acetyl, 2H for ethyl CH₂, 3H for ethyl CH₃, and 4H for cyclopropyl CH₂s).

-

Applications in Research and Development

The compound's unique structure makes it a valuable precursor in several high-value chemical industries.[1]

Caption: Key application areas derived from the core chemical scaffold.

-

Medicinal Chemistry: It is a key intermediate in the synthesis of complex pharmaceutical compounds.[1] The cyclopropane motif is a desirable feature in many modern drugs, as it can improve metabolic stability, binding affinity, and potency. Its use as a precursor for various anticancer agents is particularly noteworthy.[1] The compound can be modified to create novel cyclopropane-containing drugs for various therapeutic areas.[12]

-

Agrochemicals: The unique chemical structure is leveraged in the development of new agrochemicals like pesticides and herbicides.[1] Cyclopropane derivatives are known to exhibit biological activity relevant to crop protection.[13]

-

Materials Science: In materials science, it serves as a raw material for producing specialty polymers, coatings, and other functional materials where the cyclopropyl group can impart unique physical properties.[1]

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical. This compound is classified as hazardous.

GHS Hazard Information

The compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

| Hazard Code | Statement | Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) |

| H332 | Harmful if inhaled | GHS07 (Exclamation Mark) |

| H227 | Combustible liquid | (No pictogram for this code) |

Protocol for Safe Handling and Storage

Objective: To outline the necessary precautions to minimize exposure and ensure safe storage.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[8][9][14]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and, if splashing is possible, additional protective clothing.[8][9][14]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] If inhalation risk is high, use a NIOSH/MSHA or EN 149 approved respirator.[9][14]

Handling and Engineering Controls:

-

Read the Safety Data Sheet (SDS) thoroughly before use.[2][8]

-

Work in a well-ventilated area or a certified chemical fume hood to avoid breathing vapors.[8]

-

Ground and bond containers when transferring material to prevent static discharge, as it is a combustible liquid.[8][9][14] Use non-sparking tools.[8][9]

-

Avoid contact with skin, eyes, and clothing.[14] In case of contact, rinse immediately and thoroughly with water. For skin, wash with soap and water.[8]

-

Do not eat, drink, or smoke in the laboratory area.[8][14] Wash hands thoroughly after handling.[8][14]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][14]

-

Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

-

Store under an inert gas atmosphere (e.g., nitrogen or argon) as the material can be air-sensitive.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

Conclusion

This compound is a chemical of significant synthetic value. Its unique structural combination of a strained ring and versatile functional groups establishes it as a powerful intermediate in medicinal chemistry, agrochemicals, and materials science.[1] A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for researchers looking to leverage its potential in developing novel molecules and materials. Future research will likely continue to expand its applications, capitalizing on the unique chemical space offered by the cyclopropane scaffold.

References

- 1. Buy this compound | 32933-03-2 [smolecule.com]

- 2. ethyl 1-acetylcyclopropane-1-carboxylate | 32933-03-2 [sigmaaldrich.com]

- 3. Ethyl 1-acetyl-cyclopropanecarboxylate 95% | CAS: 32933-03-2 | AChemBlock [achemblock.com]

- 4. Ethyl 1-acetylcyclopropane-1-carboxylate | C8H12O3 | CID 234183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Ethyl 1-Acetylcyclopropane-1-carboxylate | 32933-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Ethyl 1-Acetylcyclopropane-1-carboxylate | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. quora.com [quora.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 13. ffhdj.com [ffhdj.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 1-acetylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 1-acetylcyclopropanecarboxylate (CAS No. 32933-03-2) is a versatile bifunctional molecule featuring a strained cyclopropane ring core, substituted with both a ketone and an ethyl ester group at the C1 position. This unique structural arrangement imparts significant synthetic utility, rendering it a valuable building block in medicinal chemistry and materials science. Its strained ring system serves as a latent source of reactivity, while the dual carbonyl functionalities offer orthogonal handles for a diverse array of chemical transformations. This guide provides a comprehensive overview of its chemical identity, physical properties, a detailed synthesis protocol with mechanistic insights, key spectroscopic data for characterization, and its notable applications in the development of bioactive compounds.

Core Chemical Identity & Properties

IUPAC Name and CAS Number

Molecular Structure and Key Physicochemical Data

The structure combines the rigidity of a cyclopropane ring with the reactivity of a ketone and an ester. This combination is pivotal to its role as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Physical Form | Colorless liquid | [1] |

| Boiling Point | 144-146 °C | |

| Melting Point | -14 °C | |

| Solubility | Soluble in most organic solvents (ethanol, chloroform, ether); insoluble in water. |

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the reaction of an active methylene compound, ethyl acetoacetate, with a 1,2-dihalide, such as 1,2-dibromoethane. This method is a variation of the malonic ester synthesis, adapted for cyclization.

Overall Reaction

References

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-acetylcyclopropanecarboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 1-acetylcyclopropanecarboxylate (CAS No. 32933-03-2), a valuable building block in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound. Beyond a mere presentation of data, this guide emphasizes the interpretation of spectral features, explaining the causal relationships between the molecular structure and the observed spectroscopic signatures. Methodologies for data acquisition are detailed to ensure reproducibility and validation.

Introduction and Molecular Structure

This compound is a bifunctional organic compound featuring a highly strained cyclopropane ring, a ketone, and an ester moiety. Its molecular formula is C₈H₁₂O₃ with a molecular weight of 156.18 g/mol .[1][2] The unique structural arrangement, particularly the quaternary carbon atom of the cyclopropane ring substituted with two electron-withdrawing groups, makes spectroscopic analysis a critical tool for structural confirmation and purity assessment. This guide will dissect the data from foundational analytical techniques to provide a holistic understanding of the molecule's chemical fingerprint.

Physical Properties:

Below is the two-dimensional structure of this compound.

Caption: 2D Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of the different hydrogen environments in the molecule. The spectrum is characterized by four distinct signals, confirming the presence of the ethyl group, the acetyl group, and the diastereotopic methylene protons of the cyclopropane ring.[3]

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Signal |

|---|---|---|---|---|

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet splitting pattern (n+1 rule, 3+1=4). Deshielding is caused by the adjacent electronegative oxygen atom. |

| ~2.4 | Singlet (s) | 3H | -CO-CH₃ | These protons are on a methyl group attached to a carbonyl carbon. With no adjacent protons, the signal is a singlet. The carbonyl group deshields these protons. |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 rule, 2+1=3). |

| ~1.2 | Multiplet (m) | 4H | Cyclopropane CH₂ -CH₂ | The four protons on the cyclopropane ring are chemically non-equivalent due to the asymmetric substitution on C1. They exist as two sets of diastereotopic protons, leading to complex splitting patterns often observed as overlapping multiplets.[3] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. A total of 16-32 scans are typically co-added to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline corrections are performed manually. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected, corresponding to each carbon atom in the molecule. While specific experimental data is not readily published, a predictive analysis based on established chemical shift ranges provides a reliable spectral interpretation.[5][6]

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Predicted Shift (δ) ppm | Carbon Assignment | Causality of Chemical Shift |

|---|---|---|

| ~205 | C =O (Ketone) | The carbonyl carbon of the acetyl group is highly deshielded and typically appears in this downfield region.[5] |

| ~170 | C =O (Ester) | The ester carbonyl carbon is also significantly deshielded, though typically found slightly upfield from a ketone carbonyl.[5] |

| ~61 | -O-C H₂-CH₃ | The methylene carbon is bonded to an electronegative oxygen, causing a downfield shift. |

| ~35 | C 1 (Quaternary) | The quaternary carbon of the cyclopropane ring is substituted by two carbonyl groups, leading to a downfield shift relative to unsubstituted cyclopropane carbons. |

| ~30 | -CO-C H₃ | The acetyl methyl carbon is deshielded by the adjacent carbonyl group. |

| ~16 | Cyclopropane C H₂ | The methylene carbons of the cyclopropane ring are highly shielded due to the ring strain and character, appearing significantly upfield. The two CH₂ carbons are non-equivalent.[7] |

| ~14 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl group is in a typical aliphatic region. |

Self-Validating System: The presence of eight distinct signals in the ¹³C NMR spectrum would serve as a primary validation of the proposed structure, confirming all carbon atoms are accounted for and are in unique chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is dominated by strong absorptions corresponding to its two carbonyl groups and C-O bonds.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

|---|---|---|---|

| ~2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | These absorptions are characteristic of sp³ C-H bonds in the ethyl and acetyl groups.[3] |

| ~1740 | C=O Stretch | Ester | The strong absorption here is indicative of the ester carbonyl group. Its position is influenced by ring strain and conjugation.[3][8] |

| ~1715 | C=O Stretch | Ketone | A second distinct, strong C=O stretching band is expected for the ketone. It typically appears at a slightly lower wavenumber than the ester. The exact position can be influenced by the adjacent cyclopropane ring. |

| ~1230 | Ring Deformation | Cyclopropane | This absorption is characteristic of the cyclopropane ring's unique vibrational modes.[3] |

| ~1200-1000 | C-O Stretch | Ester | A strong band in this region corresponds to the C-O single bond stretching of the ester functional group.[8] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As the compound is a liquid, the spectrum can be obtained directly using the neat liquid technique. A single drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean plates is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 156, confirming the molecular formula C₈H₁₂O₃.[3] The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral losses, primarily driven by the ketone and ester functional groups.

Table 4: Major Fragments in Mass Spectrometry

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 156 | [C₈H₁₂O₃]⁺˙ | Molecular Ion ([M]⁺˙) |

| 113 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical (-•OCH₂CH₃) from the ester. |

| 111 | [M - C₂H₅O₂]⁺ | Loss of the ethyl formate radical. |

| 85 | [M - C₂H₅O₂ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 111 fragment. |

| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage at the ketone group. This is often a very stable and abundant fragment. |

Fragmentation Workflow:

The diagram below illustrates the primary fragmentation pathways initiated by electron ionization. The initial molecular ion can undergo several competing fragmentation reactions.

Caption: Key Fragmentation Pathways in EI-MS

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester, ketone, cyclopropane), and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The methodologies and interpretations presented in this guide serve as a robust reference for scientists working with this compound, ensuring accurate identification and quality control in a research or drug development setting.

References

- 1. Ethyl 1-acetylcyclopropane-1-carboxylate | C8H12O3 | CID 234183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Buy this compound | 32933-03-2 [smolecule.com]

- 4. Ethyl 1-Acetylcyclopropane-1-carboxylate | 32933-03-2 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Ethyl 1-acetylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 1-acetylcyclopropanecarboxylate is a fascinating molecule characterized by a strained three-membered ring, presenting unique challenges and opportunities in stereochemical analysis and synthetic applications. This guide provides a comprehensive exploration of its molecular structure, stereochemical intricacies, and the analytical methodologies crucial for its characterization. We delve into the causality behind experimental choices for its synthesis and analysis, offering field-proven insights for professionals in drug discovery and chemical research.

Introduction: The Significance of the Cyclopropane Motif

The cyclopropane ring, a fundamental carbocycle, is a recurring motif in numerous natural products and pharmacologically active compounds.[1] Its inherent ring strain and unique electronic properties impart specific conformational constraints and metabolic stability to parent molecules, making it a valuable scaffold in medicinal chemistry.[1][2] this compound, with its geminally substituted acetyl and ethyl carboxylate groups, serves as a versatile building block for more complex molecular architectures. Understanding its structural and stereochemical nuances is paramount for its effective utilization in synthesis.

Molecular Structure and Conformational Analysis

The structure of this compound, with the chemical formula C₈H₁₂O₃, features a cyclopropane ring substituted at a single carbon with both an acetyl group and an ethyl carboxylate group.[3][4][5][6] The high degree of ring strain in the cyclopropane ring dictates much of its chemical reactivity and physical properties.

The internal bond angles of the cyclopropane ring are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. This feature gives the cyclopropane ring some character of a π-system, influencing its reactivity.

Conformational analysis of the ester and ketone substituents is crucial for understanding intermolecular interactions.[7] Rotation around the single bonds connecting the carbonyl groups to the cyclopropane ring is possible. However, steric hindrance between the ethyl group of the ester and the methyl group of the ketone will favor conformations that minimize these interactions. The relative orientation of these groups can significantly impact the molecule's polarity and its ability to bind to biological targets.

Stereochemistry: A Chiral Center

While this compound itself is achiral as it lacks a stereocenter, the introduction of substituents on the cyclopropane ring or reactions at the carbonyl groups can readily generate chiral centers. For instance, reduction of the ketone would lead to a chiral alcohol. Therefore, a thorough understanding of stereochemical principles is essential when using this molecule as a synthetic precursor.

For substituted cyclopropane derivatives, both cis/trans isomerism and enantiomerism are common. The rigid nature of the cyclopropane ring prevents rotation around the carbon-carbon bonds, leading to distinct diastereomers.

The enantiomeric resolution of chiral cyclopropane derivatives is a significant challenge and an active area of research.[8][9][10][11] Techniques such as chiral chromatography, either by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using chiral stationary phases, are instrumental in separating and quantifying enantiomers.[8][9][10][11]

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through various methods, often involving the cyclopropanation of a suitable precursor. One common approach is the Michael-initiated ring-closure (MIRC) reaction.[1] Another method involves the reaction of ethyl acetoacetate with 1,2-dibromoethane in the presence of a base.[12]

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the different chemical environments of the protons in the molecule.

-

The cyclopropane ring protons typically appear as a complex multiplet in the upfield region (δ = 1.1-1.4 ppm).[3]

-

The ethyl group of the ester shows a characteristic quartet for the methylene protons (δ ≈ 4.1-4.3 ppm) and a triplet for the methyl protons (δ ≈ 1.2-1.3 ppm).[3]

-

The methyl protons of the acetyl group appear as a singlet at approximately δ = 2.3-2.6 ppm.[3]

-

-

¹³C NMR: The carbon NMR spectrum confirms the presence of the different carbon atoms.

-

The carbonyl carbons of the ester and ketone will have characteristic downfield shifts (typically > 170 ppm).

-

The carbons of the cyclopropane ring appear at relatively high field due to their unique hybridization.

-

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present.[13][14]

-

A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester.[3]

-

The C=O stretch of the ketone is also expected in this region, often slightly lower in wavenumber than the ester.[3][15]

-

The C-H stretching vibrations of the cyclopropane ring and the alkyl groups are observed in the 2850-3000 cm⁻¹ region.[3]

-

A band around 1230 cm⁻¹ can be attributed to the cyclopropane ring deformation.[3]

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

The molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 156.18.[3][4]

-

Characteristic fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the acetyl group (-COCH₃), or cleavage of the cyclopropane ring.

Quantitative Data Summary

| Spectroscopic Data | Characteristic Values |

| ¹H NMR Chemical Shifts (δ, ppm) | |

| Cyclopropane Protons | 1.1 - 1.4 (m) |

| Ester Methylene Protons (-OCH₂CH₃) | ~4.1 - 4.3 (q) |

| Ester Methyl Protons (-OCH₂CH₃) | ~1.2 - 1.3 (t) |

| Acetyl Methyl Protons (-COCH₃) | ~2.3 - 2.6 (s) |

| IR Absorption Frequencies (cm⁻¹) | |

| C=O Stretch (Ester) | ~1740 |

| C=O Stretch (Ketone) | ~1715 |

| C-H Stretch | 2850 - 3000 |

| Cyclopropane Ring Deformation | ~1230 |

| Mass Spectrometry (m/z) | |

| Molecular Ion ([M]⁺) | 156.18 |

Experimental Protocols

Protocol for Synthesis of this compound

Objective: To synthesize this compound via a base-catalyzed cyclization.

Materials:

-

Ethyl acetoacetate

-

1,2-Dibromoethane

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add ethyl acetoacetate dropwise at room temperature. After the addition is complete, add 1,2-dibromoethane dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Rationale for Experimental Choices:

-

Sodium ethoxide: A strong base is required to deprotonate the α-carbon of ethyl acetoacetate, forming the nucleophilic enolate.

-

Anhydrous conditions: The presence of water would lead to the hydrolysis of the ester and quenching of the enolate.

-

Reflux: Heating the reaction provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

-

Aqueous workup: This is essential to remove any unreacted base and water-soluble byproducts. The bicarbonate wash neutralizes any remaining acidic species.

Protocol for Chiral Separation of Cyclopropane Derivatives

Objective: To separate the enantiomers of a chiral cyclopropane derivative using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Racemic mixture of the chiral cyclopropane derivative

-

HPLC-grade hexane

-

HPLC-grade isopropanol

-

Chiral stationary phase column (e.g., Chiralcel OD, Chiralpak IA)[9][11]

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.

-

HPLC System Setup: Equilibrate the chiral column with the chosen mobile phase (e.g., a mixture of hexane and isopropanol).[9] The optimal mobile phase composition will need to be determined experimentally.

-

Injection: Inject the sample onto the HPLC column.

-

Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Data Analysis: The two enantiomers should appear as two separate peaks in the chromatogram. The retention times and peak areas can be used to determine the enantiomeric excess (ee) of the mixture.

Rationale for Experimental Choices:

-

Chiral Stationary Phase: The stationary phase contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.

-

Mobile Phase: The composition of the mobile phase is critical for achieving good separation. The polarity of the mobile phase affects the interaction between the analytes and the stationary phase.

-

UV Detector: Many cyclopropane derivatives containing chromophores (like the acetyl group) can be detected by UV absorbance.

Caption: Workflow for the chiral separation of cyclopropane derivatives by HPLC.

Conclusion

This compound is a structurally rich molecule whose utility in organic synthesis is underscored by the unique properties of its cyclopropane ring. A thorough understanding of its molecular structure, conformational preferences, and stereochemical potential is critical for its successful application in the development of novel chemical entities. The analytical techniques and experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to confidently work with this versatile compound and its derivatives. The principles of stereoselective synthesis and chiral analysis discussed herein are broadly applicable to the wider class of cyclopropane-containing molecules, highlighting their continued importance in modern chemistry.

References

- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 2. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 32933-03-2 [smolecule.com]

- 4. Ethyl 1-acetylcyclopropane-1-carboxylate | C8H12O3 | CID 234183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 1-acetylcyclopropane-1-carboxylate | 32933-03-2 [sigmaaldrich.com]

- 6. Ethyl 1-acetyl-cyclopropanecarboxylate 95% | CAS: 32933-03-2 | AChemBlock [achemblock.com]

- 7. ijpsr.com [ijpsr.com]

- 8. academic.oup.com [academic.oup.com]

- 9. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

Ethyl 1-acetylcyclopropanecarboxylate: A Technical Guide to Commercial Availability, Synthesis, and Application in Drug Discovery

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties—possessing both sp² and sp³ character—confer a range of desirable attributes to parent molecules. These include enhanced metabolic stability, increased potency, improved membrane permeability, and the ability to modulate pKa, all of which are critical considerations in drug development[1]. The cyclopropyl ring can act as a bioisosteric replacement for other functional groups, offering a tool to fine-tune the pharmacological profile of a lead compound[2]. Ethyl 1-acetylcyclopropanecarboxylate (EACC), with its dual functionality of a ketone and an ester group attached to the cyclopropane core, represents a versatile and highly strategic building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, and a practical exploration of its application in the synthesis of potential therapeutic agents.

Commercial Availability and Trusted Suppliers

This compound is readily available from a number of reputable chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, key considerations for researchers and procurement managers include purity, available quantities, lead times, and the availability of comprehensive technical documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Purity levels typically range from 95% to over 98%, with higher purity grades being essential for sensitive applications in drug discovery to avoid the introduction of unwanted impurities into synthetic pathways.

| Supplier | Product Number | CAS Number | Purity | Notes |

| Sigma-Aldrich | GG-0703 | 32933-03-2 | 95% | Available as a liquid.[3] |

| TCI (Tokyo Chemical Industry) | E1442 | 32933-03-2 | >98.0% (GC) | Offered as a colorless to light yellow clear liquid.[4][5] |

| Smolecule | S1891564 | 32933-03-2 | In Stock | Marketed for research purposes, not for human or veterinary use.[6] |

| AChemBlock | P38791 | 32933-03-2 | 95% | Novel building blocks for research applications. |

| Chemspace | CSCS00012179076 | 32933-03-2 | Multiple | A platform connecting various suppliers.[7] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the formation of its carboxylic acid precursor, 1-acetylcyclopropanecarboxylic acid, followed by a standard esterification. The initial cyclopropanation reaction is a robust procedure adapted from a well-established protocol in Organic Syntheses, which utilizes a phase-transfer catalyzed reaction of ethyl acetoacetate and 1,2-dibromoethane. This method is known for its reliability and scalability.

Step 1: Synthesis of 1-acetylcyclopropanecarboxylic Acid

This procedure is based on the method described by Singh and Danishefsky in Organic Syntheses for the preparation of doubly activated cyclopropanes[4]. The reaction proceeds via the deprotonation of ethyl acetoacetate, which then undergoes a Michael-initiated ring closure (MIRC) with 1,2-dibromoethane. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.

Experimental Protocol: Synthesis of 1-acetylcyclopropanecarboxylic Acid

Materials:

-

Ethyl acetoacetate

-

1,2-dibromoethane

-

50% Sodium hydroxide solution

-

Triethylbenzylammonium chloride (TEBAC)

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Activated carbon

Procedure:

-

To a 2-L three-necked flask equipped with a mechanical stirrer, add a 1-L solution of 50% aqueous sodium hydroxide.

-

At room temperature (25°C), add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the vigorously stirred solution.

-

To this suspension, add a mixture of 80.0 g (0.5 mol) of ethyl acetoacetate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

-

Continue to stir the reaction mixture vigorously for 2 hours.

-

Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.

-

Cool the mixture in an ice bath to 15°C with magnetic stirring.

-

Carefully acidify the mixture by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of diethyl ether.

-

Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of diethyl ether.

-

Combine the ether extracts, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

-

The solvent is removed by rotary evaporation to yield crude 1-acetylcyclopropanecarboxylic acid. The expected yield is approximately 69%[4].

Step 2: Fischer Esterification to this compound

The crude 1-acetylcyclopropanecarboxylic acid is then converted to its ethyl ester via a Fischer esterification. This is a classic acid-catalyzed esterification reaction where the carboxylic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The excess ethanol serves to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification

Materials:

-

Crude 1-acetylcyclopropanecarboxylic acid (from Step 1)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Dissolve the crude 1-acetylcyclopropanecarboxylic acid in a large excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation to obtain the final product as a colorless to light yellow liquid.

Caption: Synthesis workflow for this compound.

Application in the Synthesis of Pharmaceutical Scaffolds: Spirooxindoles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. One such class of compounds is the spirooxindoles, which are known to exhibit a range of biological activities, including anticancer properties[8]. The ketone and ester functionalities of EACC allow for a variety of chemical transformations to construct the spirocyclic core.

The following is a representative workflow illustrating how this compound could be utilized in the synthesis of a spiro[cyclopropane-1,3'-indolin]-2'-one derivative, a key scaffold in medicinal chemistry.

Illustrative Workflow: Synthesis of a Spirooxindole Precursor

This hypothetical workflow is based on established organic chemistry principles and the known reactivity of the starting materials.

Step A: Knoevenagel Condensation The active methylene group of the ester in this compound can be condensed with an isatin derivative (a protected form of 2,3-dioxoindole) in a Knoevenagel condensation. This reaction forms a key carbon-carbon bond and sets the stage for the subsequent cyclization.

Step B: Michael Addition and Cyclization The acetyl group of EACC can be enolized and participate in an intramolecular Michael addition to the newly formed double bond. This cascade reaction would lead to the formation of the spiro[cyclopropane-1,3'-indolin]-2'-one core.

Step C: Further Functionalization The resulting spirooxindole can be further functionalized. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Caption: Potential application of EACC in drug discovery.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential for applications in drug discovery and development. Its unique combination of a strained cyclopropane ring and orthogonal ketone and ester functionalities makes it an attractive starting material for the synthesis of complex and biologically active molecules. The reliable synthesis of its precursor, coupled with standard esterification methods, ensures a consistent supply for research and development activities. As the demand for novel therapeutic agents with improved pharmacological profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the design and synthesis of next-generation medicines.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. cerritos.edu [cerritos.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Buy this compound | 32933-03-2 [smolecule.com]

- 7. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

Key reactive sites on the Ethyl 1-acetylcyclopropanecarboxylate molecule.

An In-depth Technical Guide to the Key Reactive Sites of Ethyl 1-acetylcyclopropanecarboxylate for Drug Development Professionals

Abstract

This compound is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique trifecta of reactive sites—an ethyl ester, an acetyl group, and a strained cyclopropane ring—offers a rich landscape for molecular elaboration. This guide provides an in-depth analysis of these reactive centers, elucidating the underlying chemical principles and offering field-proven insights into their manipulation. Detailed experimental protocols for key transformations are provided, underpinned by mechanistic understanding to empower researchers in the rational design of novel synthetic pathways.

Introduction: The Strategic Value of this compound in Synthesis

This compound (EACC) is a colorless liquid with the molecular formula C₈H₁₂O₃.[1] It serves as a valuable building block in organic synthesis, particularly for the creation of complex molecules containing the cyclopropane motif, a structural element known to enhance metabolic stability, potency, and other desirable pharmacokinetic properties in drug candidates.[2] The strategic importance of EACC lies in the orthogonal reactivity of its three primary functional domains, allowing for selective chemical modifications. This guide will dissect the reactivity of each of these sites, providing a comprehensive technical overview for researchers and drug development professionals.[1][3]

The Ester Group: A Gateway to Diverse Functionality

The ethyl ester moiety is a classic functional group that provides a reliable handle for a variety of chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: Accessing the Carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions. The choice of conditions is often dictated by the stability of other functional groups within the molecule.

2.1.1. Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction that is typically driven to completion by using a large excess of water.[4][5] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.[2][6]

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of water and a co-solvent such as dioxane or THF to ensure miscibility.

-

Acid Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (typically 10-20 mol%).

-

Heating: Heat the reaction mixture to reflux (the temperature will depend on the co-solvent used) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetylcyclopropanecarboxylic acid.

2.1.2. Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that is often preferred for its high yields and simpler product isolation.[7][8] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ethanol.[9][10]

Experimental Protocol: Saponification of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and water in a round-bottom flask.

-

Base Addition: Add a stoichiometric amount or a slight excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to accelerate the reaction, monitoring by TLC or LC-MS.

-

Workup: Once the reaction is complete, remove the alcohol solvent under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt, precipitating the carboxylic acid.

-

Isolation: Collect the solid carboxylic acid by filtration or extract the aqueous layer with an organic solvent if the acid is soluble.

Transesterification: Modifying the Ester Group

Transesterification allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol under acidic or basic catalysis.[11][12] This reaction is an equilibrium process, and it is often driven to completion by using the desired alcohol as the solvent.[12]

Experimental Protocol: Acid-Catalyzed Transesterification to a Benzyl Ester

-

Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of benzyl alcohol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Reaction Conditions: Heat the mixture, and if possible, remove the ethanol byproduct by distillation to drive the equilibrium towards the product.

-

Workup and Purification: After completion, neutralize the acid, remove the excess benzyl alcohol under vacuum, and purify the resulting benzyl 1-acetylcyclopropanecarboxylate by column chromatography.

Reduction: Formation of a Primary Alcohol

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[13][14] Weaker reducing agents such as sodium borohydride are generally not effective for ester reduction.[14] The reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol.[13]

Experimental Protocol: Reduction of this compound with LiAlH₄

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (a molar excess, typically 1.5-2.0 eq) in a dry ethereal solvent such as anhydrous diethyl ether or THF.

-

Substrate Addition: Cool the suspension in an ice bath and add a solution of this compound (1.0 eq) in the same dry solvent dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Filtration and Extraction: Filter the resulting aluminum salts and wash thoroughly with an organic solvent. Dry the filtrate and concentrate to yield (1-(hydroxymethyl)cyclopropyl)ethan-1-one.

The Acetyl Group: A Hub for Carbon-Carbon Bond Formation

The acetyl group, a ketone, is a prime site for the formation of new carbon-carbon bonds through reactions such as the Wittig reaction and aldol condensation.

Wittig Reaction: Olefination of the Ketone

The Wittig reaction transforms the acetyl group into an alkene by reacting it with a phosphonium ylide.[15][16] This reaction is a powerful tool for introducing a double bond with control over its stereochemistry depending on the nature of the ylide.[15]

Experimental Protocol: Wittig Reaction with this compound

-

Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in dry THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) to generate the ylide.

-

Reaction with Ketone: To the resulting ylide solution, add a solution of this compound in dry THF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product, ethyl 1-(prop-1-en-2-yl)cyclopropanecarboxylate, is purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Aldol Condensation: Formation of β-Hydroxy Ketones

The acetyl group possesses α-protons that can be deprotonated by a base to form an enolate, which can then act as a nucleophile in an aldol addition or condensation reaction.[17][18]

Experimental Protocol: Aldol Addition with Benzaldehyde

-

Reaction Setup: Dissolve this compound and benzaldehyde in ethanol in a round-bottom flask.

-

Base Addition: Cool the mixture in an ice bath and add an aqueous solution of a base, such as sodium hydroxide, dropwise.

-

Reaction: Stir the reaction at room temperature and monitor for the formation of the β-hydroxy ketone product.

-

Workup and Purification: Neutralize the reaction with dilute acid and extract the product with an organic solvent. Purify the resulting aldol adduct by column chromatography.

The Cyclopropane Ring: A Strained System Primed for Ring-Opening

The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. This reactivity can be harnessed to generate linear carbon chains with defined stereochemistry. The presence of the electron-withdrawing acetyl and ester groups activates the cyclopropane ring, making it a "donor-acceptor" cyclopropane, which is particularly prone to nucleophilic ring-opening.[19]

Nucleophilic Ring-Opening

Activated cyclopropanes readily undergo ring-opening upon treatment with nucleophiles.[3][20][21] The reaction is analogous to a Michael addition, where the nucleophile attacks one of the carbons of the cyclopropane ring, leading to the cleavage of a C-C bond.[3]

Experimental Protocol: Thiophenol-Mediated Ring-Opening

-

Reaction Setup: In a suitable solvent such as DMSO, dissolve this compound.

-

Nucleophile Addition: Add thiophenol and a base, such as potassium carbonate, to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction involves the attack of the thiophenolate anion on a cyclopropyl carbon, leading to the opening of the ring.

-

Workup and Purification: After the reaction is complete, add water and extract the product with an organic solvent. Purify the resulting linear thioether by column chromatography.

Palladium-Catalyzed Ring-Opening

Transition metals, particularly palladium, can catalyze the ring-opening of cyclopropyl ketones to form α,β-unsaturated ketones.[1][22] These reactions often proceed with high stereoselectivity.[22]

Experimental Protocol: Palladium-Catalyzed Ring-Opening

-

Reaction Setup: In a sealed tube, combine this compound, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., a phosphine ligand) in an appropriate solvent like toluene.

-

Heating: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and monitor its progress.

-

Workup and Purification: Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent. Purify the resulting unsaturated product by column chromatography.

Summary of Reactive Sites and Transformations

| Reactive Site | Transformation | Reagents and Conditions | Product Type |

| Ethyl Ester | Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Saponification | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | Carboxylic Acid | |

| Transesterification | R'OH, H⁺ or RO⁻ | New Ester | |

| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | Primary Alcohol | |

| Acetyl Group | Wittig Reaction | Ph₃P=CHR, THF | Alkene |

| Aldol Addition | Aldehyde/Ketone, Base | β-Hydroxy Ketone | |

| Cyclopropane Ring | Nucleophilic Ring-Opening | Nu⁻ (e.g., RS⁻), Base | Linear Chain |

| Pd-Catalyzed Ring-Opening | Pd(0) catalyst, heat | Unsaturated Ketone |

Visualizing Reaction Pathways

Workflow for Selective Functionalization

References

- 1. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. scilit.com [scilit.com]

- 5. Reactions of cyclic alkyl radicals. Part 1.—Methyl-radical-sensitized decomposition of cyclopropane carboxyldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. d-nb.info [d-nb.info]

- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Transesterification - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. scispace.com [scispace.com]

- 20. Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Thermal stability and decomposition of Ethyl 1-acetylcyclopropanecarboxylate.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 1-acetylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Thermal Landscape of a Unique Moiety

This compound is a fascinating molecule, combining the reactivity of a β-keto ester with the inherent ring strain of a cyclopropane group. This unique structural combination makes it a valuable building block in organic synthesis and potentially in the development of novel pharmaceuticals. However, these same features present questions regarding its thermal stability. Understanding how this molecule behaves at elevated temperatures is paramount for safe handling, process optimization, and ensuring the integrity of any final product.

This guide provides a comprehensive overview of the predicted thermal behavior of this compound. In the absence of extensive publicly available experimental data on this specific compound, we will leverage established principles of organic chemistry and thermal analysis of analogous structures to predict its decomposition pathways. Furthermore, we will provide detailed experimental protocols for researchers to rigorously characterize its thermal properties.

Molecular Profile and Predicted Thermal Liabilities

This compound is a colorless liquid with a boiling point of 144-146°C.[1] Its structure contains two key functionalities that are susceptible to thermal degradation: the β-keto ester group and the cyclopropane ring.

-

The β-Keto Ester Moiety: β-keto esters are known to undergo hydrolysis and decarboxylation, particularly under acidic or basic conditions, and at elevated temperatures.[2][3] The presence of the ketone at the β-position facilitates the loss of the carboxyl group as carbon dioxide.

-

The Cyclopropane Ring: The three-membered ring of cyclopropane possesses significant ring strain (approximately 27 kcal/mol), making it susceptible to ring-opening reactions at high temperatures.[4] Thermal rearrangements of cyclopropanes to propenes are well-documented phenomena.[5]

Based on these structural features, we can predict several potential thermal decomposition pathways for this compound.

Predicted Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through one or more of the following pathways:

-

Decarboxylation: The β-keto ester can undergo decarboxylation to yield 1-acetylcyclopropane and carbon dioxide. This is often a lower-energy pathway for β-keto acids, which can be formed by hydrolysis of the ester.

-

Ring-Opening: The strained cyclopropane ring can open to form various isomeric structures. This could be followed by further fragmentation.

-

Ester Pyrolysis: The ethyl ester itself can undergo thermal decomposition, typically through a concerted six-membered ring transition state (a type of Ei reaction), to yield acetic acid and ethylene.[6][7]

The following diagram illustrates these potential decomposition pathways.

Caption: Predicted thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Characterization

A thorough investigation of the thermal stability of this compound requires a multi-faceted approach, employing several analytical techniques. The following workflow is recommended.

Caption: Recommended experimental workflow for thermal characterization.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the enthalpy changes associated with thermal events such as melting and decomposition.

Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. A pinhole in the lid can be used if significant gas evolution is expected, but a hermetic seal is preferred for initial analysis to prevent evaporative loss before decomposition.

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50°C) to observe any low-temperature phase transitions.

-

Ramp the temperature to a point beyond the decomposition temperature observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will indicate melting, while exothermic peaks will indicate decomposition or other energetic events. The area under the peak corresponds to the enthalpy change of the transition.

Evolved Gas Analysis by GC-MS

Objective: To identify the volatile products of thermal decomposition.

Protocol:

-

Instrument: A TGA instrument coupled to a gas chromatograph-mass spectrometer (TGA-GC-MS).

-

TGA Conditions: Use the same TGA method as described in section 2.1.

-

GC-MS Interface: The transfer line from the TGA to the GC should be heated to prevent condensation of the evolved gases.

-

GC-MS Method:

-

GC Column: A suitable capillary column for separating small, volatile organic molecules (e.g., a DB-5ms or equivalent).

-

Temperature Program: An appropriate temperature program to separate the expected decomposition products.

-

MS Detection: Scan a mass range of m/z 10-300 to identify the eluted compounds by their mass spectra.

-

-

Data Analysis: Identify the components in the chromatogram by comparing their mass spectra to a library (e.g., NIST).

Expected Data and Interpretation

The combination of these techniques will provide a comprehensive thermal profile of this compound. The following table summarizes the expected data.

| Parameter | Technique | Expected Result/Interpretation |

| Melting Point (T_m) | DSC | An endothermic peak corresponding to the solid-to-liquid phase transition. The literature value is -14°C.[1] |

| Onset of Decomposition (T_onset) | TGA | The temperature at which significant mass loss begins. This is a key indicator of thermal stability. |

| Mass Loss Profile | TGA | The number of steps in the mass loss curve can indicate a multi-stage decomposition process. |

| Decomposition Enthalpy (ΔH_decomp) | DSC | An exothermic peak is expected for decomposition. The magnitude of the enthalpy provides information on the energy released. |

| Decomposition Products | GC-MS | Identification of volatile products will confirm the decomposition pathways (e.g., detection of CO₂, ethylene, acetic acid, and ring-opened isomers). |

Safety and Handling

While specific long-term toxicity data is limited, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and respiratory irritation.[1][8][9]

Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from heat and ignition sources.